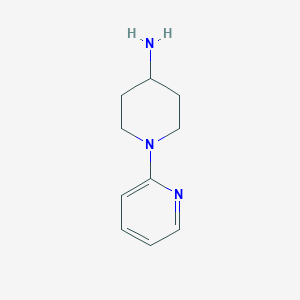

1-(2-Pyridinyl)-4-piperidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZINLSYKXBADTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436629 | |

| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144465-94-1 | |

| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Pyridinyl)-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 1-(2-Pyridinyl)-4-piperidinamine. This molecule holds potential as a valuable building block in medicinal chemistry and drug discovery due to the presence of both a pyridine ring, a common motif in pharmacologically active compounds, and a piperidinamine scaffold. This guide details a plausible experimental protocol for its synthesis via a Buchwald-Hartwig amination, outlines the expected analytical data for its characterization, and presents the logical workflow of the process.

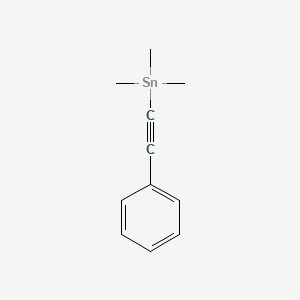

Synthesis

The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is widely recognized for its efficiency in forming carbon-nitrogen bonds. The proposed reaction involves the coupling of a halo-pyridine, such as 2-bromopyridine, with 4-aminopiperidine. To ensure selectivity and prevent self-coupling or reaction at the primary amine of 4-aminopiperidine, a protecting group strategy is employed. The 4-amino group of piperidine is protected, for instance, with a tert-butyloxycarbonyl (Boc) group prior to the coupling reaction. The final step involves the deprotection of the 4-amino group to yield the target compound.

Proposed Synthetic Scheme

The overall synthetic strategy is a two-step process:

-

Buchwald-Hartwig Amination: Coupling of 2-bromopyridine with tert-butyl piperidin-4-ylcarbamate.

-

Deprotection: Removal of the Boc protecting group to yield this compound.

Experimental Protocols

Synthesis of tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate (Protected Intermediate)

Materials:

-

2-Bromopyridine

-

tert-Butyl piperidin-4-ylcarbamate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq.), tert-butyl piperidin-4-ylcarbamate (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

-

The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

-

Anhydrous toluene is added via syringe.

-

The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate.

Synthesis of this compound (Final Product)

Materials:

-

tert-Butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Standard glassware

Procedure:

-

Dissolve the purified tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate in dichloromethane.

-

To this solution, add an excess of trifluoroacetic acid (e.g., 10 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to >10 with a saturated sodium bicarbonate solution or other suitable base.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Data (Predicted)

As no explicit experimental data for this compound has been found in the searched literature, the following tables summarize the predicted characterization data based on the analysis of its constituent parts (4-aminopiperidine[1] and 2-substituted pyridines) and general principles of spectroscopy.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Pyridine H-6 |

| ~7.5 | t | 1H | Pyridine H-4 |

| ~6.6 | d | 1H | Pyridine H-3 |

| ~6.5 | t | 1H | Pyridine H-5 |

| ~4.2 | d | 2H | Piperidine H-2e, H-6e |

| ~3.0 | t | 2H | Piperidine H-2a, H-6a |

| ~2.8 | m | 1H | Piperidine H-4 |

| ~1.9 | d | 2H | Piperidine H-3e, H-5e |

| ~1.4 | q | 2H | Piperidine H-3a, H-5a |

| (variable) | br s | 2H | -NH₂ |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The amine protons are expected to be a broad singlet and their chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~137 | Pyridine C-4 |

| ~113 | Pyridine C-5 |

| ~107 | Pyridine C-3 |

| ~49 | Piperidine C-4 |

| ~46 | Piperidine C-2, C-6 |

| ~33 | Piperidine C-3, C-5 |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2800 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (scissoring) |

| 1590, 1560, 1470, 1430 | Strong-Medium | C=C and C=N stretching (pyridine ring) |

| ~1300 | Medium | C-N stretch (aromatic amine) |

| ~1150 | Medium | C-N stretch (aliphatic amine) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 177.1266 | [M]⁺ (Exact Mass) |

| 178.1344 | [M+H]⁺ |

| (various) | Fragmentation pattern corresponding to the loss of amine and piperidine ring fragments. |

Visualizations

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Synthesis and Characterization

Caption: Logical flow from synthesis to structural confirmation.

References

Physicochemical Properties of 1-(2-Pyridinyl)-4-piperidinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyridinyl)-4-piperidinamine is a heterocyclic amine containing a pyridine ring linked to a piperidine moiety. As a molecule with potential applications in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, details the experimental methodologies for their determination, and presents a logical workflow for the physicochemical characterization of such compounds.

Core Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available for closely related structures, several parameters for the title compound are based on computational predictions and should be confirmed by experimental analysis.

| Property | Value | Data Type |

| Molecular Formula | C₁₀H₁₅N₃ | --- |

| Molecular Weight | 177.25 g/mol | Calculated |

| Exact Mass | 177.1266 g/mol | Calculated |

| Melting Point | 76-79 °C | Experimental Range |

| Boiling Point | 340.6 °C at 760 mmHg | Predicted |

| Density | 1.144 g/cm³ | Predicted |

| pKa | 9.0 (predicted) | Predicted |

| XLogP3 | 1.1 | Predicted |

| Aqueous Solubility | Data not available | --- |

Note: The predicted values are computationally derived and serve as estimations. Experimental verification is highly recommended.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using the capillary method.[1]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer calibrated against a standard[2]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.[3]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[4]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of melting. This range is the melting point of the substance.[4]

-

Replicate Measurements: The procedure should be repeated at least twice with fresh samples to ensure reproducibility.[4]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this purpose.[5][6]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting titration curve is used to determine the pKa. The pKa corresponds to the pH at which the compound is 50% ionized.[7]

Apparatus:

-

pH meter with a combination pH electrode[5]

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Beaker or titration vessel

Procedure:

-

Solution Preparation: A known concentration of the sample (e.g., 1 mM) is prepared in water or a suitable co-solvent if the compound has low aqueous solubility.[5] The ionic strength of the solution is kept constant by adding a background electrolyte like KCl (e.g., 0.15 M).[5]

-

Titration: The solution is placed in the titration vessel and stirred. For a basic compound, a standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.[8]

-

Data Collection: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[5]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is the pH at the half-equivalence point.[7] For polyprotic substances, multiple pKa values can be determined.[9]

LogP / LogD Determination (Shake-Flask Method)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. LogP refers to the partitioning of the neutral form of the molecule, while LogD accounts for all ionic species at a specific pH.[10] The shake-flask method is the traditional and most reliable method for determining these values.[11][12]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (for LogP) or a buffered aqueous solution (for LogD). The concentration of the compound in each phase is measured after equilibrium is reached.[12]

Apparatus:

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional, to aid phase separation)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Phase Saturation: n-Octanol and the aqueous phase (water or buffer of a specific pH, e.g., 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.[13]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The other phase is then added, and the mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.[13][14]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to break up any emulsions.[11]

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[15]

-

Calculation: The LogD (or LogP) is calculated using the following formula: LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[13]

Aqueous Solubility Determination

Aqueous solubility is a critical property that influences drug absorption and formulation. Two common methods for its determination are the turbidimetric (kinetic) and thermodynamic solubility assays.

1. Turbidimetric (Kinetic) Solubility Assay

This is a high-throughput method used for early-stage drug discovery.[16][17]

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates, causing turbidity, is determined by measuring the light scattering or absorbance.[18][19]

Apparatus:

-

Plate reader capable of measuring absorbance or nephelometry

-

96-well plates

-

Automated liquid handling system (recommended for high throughput)

Procedure:

-

Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in DMSO (e.g., 10 mM).[18]

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.[18]

-

Addition to Buffer: An aliquot of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in another 96-well plate.[18]

-

Incubation and Measurement: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C). The turbidity of each well is then measured using a plate reader at a specific wavelength (e.g., 620 nm).[17][18]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank.[18]

2. Thermodynamic (Equilibrium) Solubility Assay

This method measures the solubility of a compound at equilibrium and is considered more representative of the true solubility.[20][21]

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured after separating the undissolved solid.[21]

Apparatus:

-

Vials with screw caps

-

Shaker or rotator

-

Filtration or centrifugation system to separate solid from the solution

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Equilibration: An excess amount of the solid compound is added to a vial containing the aqueous buffer of interest.[20]

-

Incubation: The vials are sealed and agitated (e.g., shaken or rotated) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[20][22]

-

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.[22]

-

Concentration Measurement: The concentration of the compound in the clear supernatant or filtrate is determined using a calibrated analytical method such as HPLC-UV.[21]

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel small molecule compound like this compound.

Conclusion

The physicochemical properties of this compound outlined in this guide provide a foundational understanding for its potential development as a therapeutic agent. The detailed experimental protocols offer practical guidance for researchers to obtain accurate and reliable data, which is essential for building robust structure-activity relationships and for making informed decisions in the drug discovery and development process. The provided workflow illustrates a systematic approach to characterizing novel chemical entities, ensuring that critical data is generated in a logical and efficient manner.

References

- 1. westlab.com [westlab.com]

- 2. library.aocs.org [library.aocs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. jove.com [jove.com]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. evotec.com [evotec.com]

- 18. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 19. rheolution.com [rheolution.com]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. evotec.com [evotec.com]

- 22. enamine.net [enamine.net]

An In-depth Technical Guide to 1-(2-Pyridinyl)-4-piperidinamine (CAS Number: 144465-94-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyridinyl)-4-piperidinamine is a heterocyclic organic compound featuring a pyridine ring linked to a piperidine moiety at the nitrogen atom, with an amine group attached to the 4-position of the piperidine ring. Its chemical structure suggests potential applications in medicinal chemistry and drug discovery, as both pyridine and piperidine scaffolds are prevalent in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthetic route, and a discussion of potential biological activities based on related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this document aims to serve as a valuable resource by consolidating known information and providing a framework for future research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, a complete experimental characterization is not widely published.

| Property | Value | Source |

| CAS Number | 144465-94-1 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₅N₃ | Calculated |

| Molecular Weight | 177.25 g/mol | Calculated |

| Appearance | Yellow liquid (reported) | Commercial Suppliers |

| Purity | ≥95% (typical) | Commercial Suppliers |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 4-aminopiperidine. The amino group of 4-aminopiperidine would likely need to be protected with a suitable protecting group (e.g., tert-butoxycarbonyl, Boc) to prevent its reaction with the 2-halopyridine. The synthesis could proceed as follows:

-

Protection of 4-aminopiperidine: 4-aminopiperidine is reacted with a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-4-aminopiperidine.

-

N-Arylation: The protected N-Boc-4-aminopiperidine is then reacted with a 2-halopyridine in the presence of a base (e.g., sodium hydride, potassium carbonate) and optionally a catalyst (e.g., a palladium-based catalyst for Buchwald-Hartwig amination) to form 1-(2-pyridinyl)-4-(N-Boc-amino)piperidine.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound.

Figure 1: Proposed synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the pyridine ring protons (typically in the aromatic region, δ 6.5-8.5 ppm), the piperidine ring protons (in the aliphatic region, δ 1.5-4.0 ppm), and the amine proton (which may be a broad singlet and its chemical shift would be solvent-dependent).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine and piperidine rings.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=N and C=C stretching vibrations from the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.25 g/mol ).

Potential Biological Activity and Mechanism of Action

Specific biological activity and mechanism of action data for this compound are not documented in the public domain. However, the presence of the pyridine and piperidine moieties suggests several potential areas of pharmacological relevance. Both scaffolds are known to interact with a variety of biological targets.

Insights from Related Compounds

-

Pyridine Derivatives: Pyridine-containing compounds exhibit a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] They are known to act as inhibitors of various enzymes and as ligands for numerous receptors.

-

Piperidine Derivatives: The piperidine scaffold is a common feature in many centrally acting drugs, targeting receptors and transporters in the central nervous system (CNS).[3][4] 4-aminopiperidine derivatives, in particular, have been investigated as CCR5 antagonists for HIV-1 entry inhibition and as N-type calcium channel blockers for the treatment of pain.[5][6]

Hypothetical Signaling Pathway Involvement

Given the structural motifs, this compound could potentially interact with signaling pathways involving G-protein coupled receptors (GPCRs) or ion channels, which are common targets for pyridine and piperidine-based drugs. For instance, it could be investigated for its activity on chemokine receptors or neurotransmitter receptors.

Figure 2: Hypothetical signaling pathway for this compound.

Experimental Protocols for Future Research

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are suggested experimental workflows.

In Vitro Screening Workflow

A primary screening cascade could be employed to identify the biological targets and cellular effects of the compound.

Figure 3: In vitro screening workflow for biological activity assessment.

Methodologies for Key Experiments:

-

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for a panel of relevant receptors (e.g., chemokine, serotonin, dopamine receptors) would be performed to determine the binding affinity (Ki) of the compound.

-

Enzyme Inhibition Assays: The compound would be tested against a panel of enzymes (e.g., kinases, proteases) to determine its inhibitory concentration (IC₅₀).

-

Cell-Based Functional Assays: Following hit identification, functional assays in relevant cell lines would be conducted. For example, if the compound binds to a chemokine receptor, a chemotaxis assay would be performed to assess its agonist or antagonist activity.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. While there is a notable lack of comprehensive public data on its synthesis and biological properties, its structural components suggest a range of possible pharmacological activities. This guide provides a foundational understanding based on available information and theoretical considerations, highlighting the need for further experimental work to fully characterize this compound and explore its therapeutic potential. Researchers are encouraged to use the proposed synthetic and experimental frameworks as a starting point for their investigations.

References

- 1. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Pyridine and Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Pyridine and piperidine ring systems are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] The pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, and its saturated counterpart, piperidine, offer versatile frameworks for drug design.[1][3] Their unique physicochemical properties, including the ability to form hydrogen bonds, modulate lipophilicity, and coordinate with metal ions, make them privileged structures in the development of novel therapeutic agents.[4][5] This guide provides an in-depth overview of the diverse biological activities of pyridine and piperidine derivatives, focusing on their applications in anticancer, antimicrobial, antiviral, and neuroprotective therapies. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support researchers and professionals in the field of drug development.

Anticancer Activity

Pyridine and piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[6][7][8]

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many pyridine-based anticancer drugs is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[9][10]

The following diagram illustrates the general mechanism of action for pyridine-urea derivatives that act as VEGFR-2 inhibitors.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 3. researchgate.net [researchgate.net]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs and biologically active natural products underscores its significance in the pursuit of novel therapeutics. The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations, allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the pivotal role of piperidine derivatives in medicinal chemistry, with a focus on their applications in oncology, neurodegenerative disorders, and infectious diseases. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

Quantitative Data Presentation: A Comparative Analysis of Biological Activity

The potency of piperidine derivatives across various therapeutic areas is a testament to their versatility. The following tables summarize the in vitro activity of selected piperidine-containing compounds, providing a quantitative basis for structure-activity relationship (SAR) studies and further drug development efforts.

Table 1: Anticancer Activity of Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Compound 17a | PC3 | Prostate Cancer | - | [1] |

| Monocarbonyl Curcumin Analogue (2,5-2Cl) | A549 | Lung Cancer | <2.5 | [2] |

| Monocarbonyl Curcumin Analogue (2Br-5Cl) | A549 | Lung Cancer | <5 | [2] |

| Piperine | CEM | Leukemia | >87.6 | [3] |

| Piperine | HL-60 | Leukemia | >87.6 | [3] |

| Piperine | B16 | Mouse Melanoma | 69.9 | [3] |

| Piperine | HCT-8 | Human Colon Cancer | 66.0 | [3] |

| 3-fluoro substituted carboxamide | A-549 | Lung Cancer | 15.94 | [4] |

| 3-fluoro substituted carboxamide | MCF-7 | Breast Cancer | 22.12 | [4] |

| Cyclobutyl ring containing compound | A-549 | Lung Cancer | 16.56 | [4] |

| Cyclobutyl ring containing compound | MCF-7 | Breast Cancer | 24.68 | [4] |

Table 2: Neuroprotective and Anti-Alzheimer's Activity of Piperidine Derivatives

| Derivative | Target/Assay | IC50 | Reference |

| Compound 5d (ortho-fluoro) | Acetylcholinesterase (AChE) | 13 ± 2.1 nM | [5] |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.6 ± 0.05 µM | [5] |

| Benzimidazole-based Pyrrole/Piperidine Hybrid (Analogue 1) | AChE | 19.44 ± 0.60 µM | [6] |

| Benzimidazole-based Pyrrole/Piperidine Hybrid (Analogue 1) | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 µM | [6] |

| Galantamine (Reference) | AChE | 19.34 ± 0.62 µM | [6] |

| Galantamine (Reference) | BuChE | 21.45 ± 0.21 µM | [6] |

Table 3: Anti-inflammatory Activity of Piperidine Derivatives

| Derivative | Target/Assay | IC50 | Cell Line | Reference |

| Polonilignan | IL-1β | 2.01 µM | RAW264.7 | [7] |

| Polonilignan | IL-6 | 6.59 µM | RAW264.7 | [7] |

| Polonilignan | TNF-α | 42.10 µM | RAW264.7 | [7] |

| Polonilignan | Nitrite (Griess Assay) | 48.56 µM | RAW264.7 | [7] |

Key Signaling Pathways Modulated by Piperidine Derivatives

The therapeutic effects of piperidine derivatives are often mediated by their interaction with specific signaling pathways that are dysregulated in disease. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Several piperidine-containing molecules have been developed as inhibitors of key kinases in this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nwmedj.org [nwmedj.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 1-(2-Pyridinyl)-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of 1-(2-Pyridinyl)-4-piperidinamine in research and drug development, focusing on its likely activity as a muscarinic acetylcholine receptor (mAChR) antagonist. The following sections detail its presumed mechanism of action, relevant experimental protocols, and a representative signaling pathway.

Introduction

This compound belongs to a class of compounds containing a pyridinyl-piperidine scaffold, which is frequently associated with affinity for muscarinic acetylcholine receptors (mAChRs). Based on the pharmacology of structurally related molecules, this compound is hypothesized to act as an antagonist at these G-protein coupled receptors, with a potential selectivity for the M3 subtype. Muscarinic receptors are involved in a wide range of physiological functions, making their antagonists valuable tools for research and potential therapeutics for various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[1]

Postulated Mechanism of Action

This compound is predicted to function as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 receptor. In this role, it would bind to the receptor without activating it, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh).[1]

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq family of G-proteins.[2][3][4][5] Upon activation by an agonist, the M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. This leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][6] The resulting increase in intracellular calcium concentration is a key event in mediating the physiological responses associated with M3 receptor activation, such as smooth muscle contraction.[1]

By blocking the initial binding of acetylcholine, this compound would inhibit this entire signaling cascade, leading to the relaxation of smooth muscles and a reduction in glandular secretions.[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a muscarinic receptor antagonist.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes (M1-M5).

Objective: To quantify the binding affinity of the test compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

This compound (test compound).

-

Atropine (non-selective muscarinic antagonist for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM atropine (for non-specific binding) or 50 µL of the test compound at various concentrations.

-

50 µL of [3H]-NMS (final concentration typically 0.5-1.0 nM).

-

100 µL of cell membrane preparation (containing 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

-

Measure the radioactivity in a scintillation counter after an equilibration period.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation:

| Receptor Subtype | Ki (nM) for this compound |

| M1 | Experimental Value |

| M2 | Experimental Value |

| M3 | Experimental Value |

| M4 | Experimental Value |

| M5 | Experimental Value |

(Note: Specific quantitative data for this compound is not currently available in the public domain. The table is a template for presenting experimentally determined values.)

In Vitro Functional Assay in Isolated Guinea Pig Ileum

This protocol assesses the functional antagonist activity (pA2 value) of this compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the functional potency of the test compound as a competitive antagonist.

Materials:

-

Male guinea pigs (250-350 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Carbachol (muscarinic agonist).

-

This compound (test compound).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Cut the ileum into 2-3 cm segments and mount them in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

-

Apply a resting tension of approximately 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Obtain a cumulative concentration-response curve for carbachol (e.g., 1 nM to 100 µM).

-

Wash the tissues repeatedly to return to baseline.

-

Incubate the tissues with a fixed concentration of this compound for 30-60 minutes.

-

Obtain a second cumulative concentration-response curve for carbachol in the presence of the antagonist.

-

Repeat steps 5-7 with increasing concentrations of the antagonist.

-

Construct Schild plots by plotting the log (dose ratio - 1) versus the negative log of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The pA2 value is the x-intercept of the Schild regression line when the slope is not significantly different from unity, indicating competitive antagonism.[7][8]

Data Presentation:

| Parameter | Value for this compound |

| pA2 | Experimental Value |

| Schild Slope | Experimental Value |

(Note: Specific quantitative data for this compound is not currently available in the public domain. The table is a template for presenting experimentally determined values.)

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium in cells expressing the M3 muscarinic receptor.

Objective: To confirm the antagonistic effect of the test compound on the downstream signaling of the M3 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Carbachol (muscarinic agonist).

-

This compound (test compound).

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Seed the M3-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM in HBSS) for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add this compound at various concentrations to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence.

-

Add a fixed concentration of carbachol (typically the EC80 concentration) to stimulate the cells.

-

Immediately measure the change in fluorescence over time using a fluorescence plate reader.

-

Plot the peak fluorescence response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration.

-

Determine the IC50 value for the inhibition of the calcium response.

Data Presentation:

| Parameter | Value for this compound |

| IC50 (Calcium Mobilization) | Experimental Value |

(Note: Specific quantitative data for this compound is not currently available in the public domain. The table is a template for presenting experimentally determined values.)

Visualizations

Signaling Pathway of M3 Muscarinic Receptor Antagonism

Caption: M3 muscarinic receptor antagonism workflow.

Experimental Workflow for Functional Antagonism Assay

Caption: Functional antagonism assay workflow.

References

- 1. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pa2 determination | PPTX [slideshare.net]

- 8. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

Application Notes and Protocols for the Quantification of 1-(2-Pyridinyl)-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyridinyl)-4-piperidinamine is a heterocyclic compound with a structure incorporating both a pyridine and a piperidine ring. As a potential pharmacophore or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), the development of robust and reliable analytical methods for its quantification is crucial for quality control, pharmacokinetic studies, and stability assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of a specific validated public method for this compound, the following protocols are based on established methodologies for structurally similar compounds, particularly those containing piperidine and pyridine moieties. These methods serve as a strong starting point for the development and validation of a specific analytical procedure.

Analytical Methodologies

Two primary analytical techniques are presented for the quantification of this compound: HPLC-UV for routine analysis and purity assessment, and LC-MS/MS for high-sensitivity quantification in complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The presence of the pyridine ring provides a chromophore that allows for direct UV detection.

Method Development Decision Workflow

Caption: Method development decision tree for HPLC-UV analysis.

Quantitative Data Summary (Model Data)

The following table summarizes typical validation parameters for the HPLC-UV analysis of a pyridine-containing compound, which can be expected for this compound upon method validation.

| Validation Parameter | Expected Performance |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma or urine, LC-MS/MS offers superior sensitivity and selectivity. This technique is essential for pharmacokinetic and metabolism studies.

General LC-MS/MS Workflow

Caption: General workflow for LC-MS/MS analysis.

Quantitative Data Summary (Model Data)

The following table presents achievable validation parameters for an LC-MS/MS method for a small molecule amine in a biological matrix.

| Validation Parameter | Expected Performance |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Accuracy (% Recovery) | 85.0 - 115.0% |

| Precision (%RSD) | < 15.0% |

| Limit of Detection (LOD) | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Bulk Drug Substance

1. Instrumentation and Consumables:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

3. Sample and Standard Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Water:Acetonitrile).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of diluent.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the calibration standards in increasing order of concentration.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

1. Instrumentation and Consumables:

-

LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

-

Microcentrifuge tubes and plates

2. LC and MS Conditions:

LC Conditions:

| Parameter | Condition |

| Column | C18 (50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

MS Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined by direct infusion (e.g., [M+H]+ → fragment ion) |

| MRM Transition (IS) | To be determined by direct infusion |

| Collision Energy | To be optimized for analyte and IS |

| Source Temperature | To be optimized based on instrument |

3. Sample and Standard Preparation:

-

Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

-

Spiked Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma to achieve a concentration range of 0.1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma.

4. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject into the LC-MS/MS system.

Forced Degradation Studies Workflow

For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended.

Application Notes and Protocols for Antimicrobial Studies of 1-(2-Pyridinyl)-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of 1-(2-Pyridinyl)-4-piperidinamine and its derivatives. While direct antimicrobial studies on this specific compound are not extensively published, this document outlines detailed protocols for its evaluation based on established methodologies for structurally related pyridinyl-piperidine and piperazine compounds.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing pyridine and piperidine scaffolds, have demonstrated a broad spectrum of biological activities, including antimicrobial properties. The compound this compound combines these two key pharmacophores, making it a molecule of interest for antimicrobial research. Its structural features suggest potential interactions with microbial targets, warranting a thorough investigation of its efficacy against a panel of clinically relevant bacteria and fungi.

These notes are intended to guide researchers in the synthesis, characterization, and antimicrobial evaluation of this compound and its analogs.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring by a piperidine derivative.

General Synthetic Pathway:

A plausible synthetic route involves the reaction of 2-chloropyridine with a protected 4-aminopiperidine, followed by deprotection.

Caption: General synthetic scheme for this compound.

Antimicrobial Activity Evaluation

The antimicrobial potential of this compound should be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are detailed below.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely accepted technique for determining the MIC of a compound.

a. Preparation of Microbial Inoculum:

-

Streak the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on appropriate agar plates and incubate for 18-24 hours.

-

Aseptically transfer 3-5 colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate the broth culture at 37°C (for bacteria) or 30°C (for fungi) until the turbidity matches the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium within a 96-well microtiter plate to achieve a range of test concentrations.

c. Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Seal the plate and incubate at the appropriate temperature for 18-24 hours.

d. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto fresh, appropriate agar plates.

-

Incubate the plates at the corresponding temperature for 24-48 hours.

-

The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Data Presentation

Quantitative data from antimicrobial assays should be presented in a clear and structured format to facilitate comparison.

Table 1: Hypothetical In Vitro Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 |

| Escherichia coli | ATCC 25922 | Gram-negative | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |

| Candida albicans | ATCC 90028 | Fungus | 64 |

Table 2: Hypothetical MBC/MIC Ratios for this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 16 | 32 | 2 | Bactericidal |

| Escherichia coli | 64 | 256 | 4 | Bacteriostatic |

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Potential Mechanism of Action Studies

Should this compound demonstrate significant antimicrobial activity, further studies to elucidate its mechanism of action would be warranted. Potential avenues of investigation include:

-

Cell Membrane Integrity Assays: Using fluorescent dyes such as propidium iodide to assess membrane damage.

-

DNA Gyrase Inhibition Assays: Evaluating the compound's ability to inhibit bacterial DNA replication.

-

Biofilm Formation Inhibition Assays: Assessing the compound's effect on the formation of microbial biofilms.

Caption: Logical flow for mechanism of action studies.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its antimicrobial properties. Further derivatization of the core structure may lead to the identification of analogs with enhanced potency and a broader spectrum of activity. Rigorous and standardized testing, as described herein, is crucial for advancing our understanding of this class of compounds and their potential therapeutic applications.

Application Notes and Protocols: Synthesis and SAR Studies of 1-(2-Pyridinyl)-4-piperidinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 1-(2-pyridinyl)-4-piperidinamine derivatives. This class of compounds holds significant potential in drug discovery, with a versatile scaffold that can be tailored to interact with various biological targets, particularly G-protein coupled receptors (GPCRs).

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The pyridine ring can engage in various interactions with protein targets, including hydrogen bonding and π-stacking, while the piperidine core provides a three-dimensional structure that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The secondary amine linkage offers a crucial point for interaction and further derivatization. Understanding the synthesis of this core structure and the impact of structural modifications is essential for the rational design of novel therapeutics.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be primarily achieved through two robust and widely used methodologies: Nucleophilic Aromatic Substitution (SNA r) and Buchwald-Hartwig Amination. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNA r)

This method relies on the reaction of an activated 2-halopyridine with a 4-aminopiperidine derivative. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack.[1][2][3]

Experimental Protocol:

-

Starting Materials:

-

2-Chloropyridine or 2-fluoropyridine (1.0 eq)

-

tert-Butyl piperidin-4-ylcarbamate (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

-

-

Reaction Setup:

-

To a solution of tert-butyl piperidin-4-ylcarbamate in the chosen solvent, add the base followed by the 2-halopyridine.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.

-

-

Deprotection:

-

Dissolve the purified intermediate in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired this compound.

-

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds and is often effective when SNA r is not feasible.[4][5][6]

Experimental Protocol:

-

Starting Materials:

-

2-Bromopyridine or 2-chloropyridine (1.0 eq)

-

4-Aminopiperidine derivative (e.g., tert-butyl piperidin-4-ylcarbamate) (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02-0.05 eq)

-

Phosphine ligand (e.g., BINAP, Xantphos) (0.04-0.10 eq)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5 eq)

-

Anhydrous toluene or dioxane as solvent

-

-

Reaction Setup:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halopyridine, 4-aminopiperidine derivative, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent and heat the mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection (if necessary):

-

Follow the deprotection procedure outlined in Protocol 1.

-

Structure-Activity Relationship (SAR) Studies

The this compound scaffold can be systematically modified at several positions to explore the SAR and optimize for a desired biological activity. Key positions for modification include the pyridine ring, the piperidine ring, and the amine linker. The following sections outline a general strategy for SAR exploration, with illustrative data from related N-arylpiperidine series targeting various GPCRs.

Conceptual SAR Workflow

Data Presentation: SAR of Related N-Arylpiperidine Derivatives

The following tables summarize SAR data for related N-arylpiperidine scaffolds, providing insights into how structural modifications can influence biological activity at different GPCRs.

Table 1: SAR of Piperidine Derivatives as Dopamine D4 Receptor Ligands

| Compound | R1 (on Pyridine/Pyrimidine) | R2 (on Piperazine/Piperidine) | D4 Ki (nM) |

| 1 | H | 3-(3-Thienyl)benzyl | 5f |

| 2 | H | 1-Fluorenylmethyl | 8c |

Data adapted from a study on dopamine D4 receptor ligands.[7] This table illustrates how large aromatic substituents on the piperidine nitrogen can lead to high affinity.

Table 2: SAR of N-Aryl-piperidine Derivatives as Histamine H3 Receptor Agonists

| Compound | Ar (Aryl Group) | R (on Piperidine) | hH3R Ki (nM) |

| 3 | Phenyl | (1H-imidazol-4-yl)methyl | 17d |

| 4 | 3-Chlorophenyl | (1H-imidazol-4-yl)methyl | 17h |

Adapted from a study on histamine H3 receptor agonists.[8] This demonstrates the influence of substituents on the aryl ring directly attached to the piperidine nitrogen.

Table 3: SAR of N-(4-Piperidinyl)-2-indolinones as Nociceptin Receptor (NOP) Ligands

| Compound | N-1 Substituent | NOP Ki (nM) | Functional Activity |

| 5a | Cycloheptyl | 1b | Antagonist |

| 5b | Cyclooctyl | 1c | Agonist |

Data from a study on NOP receptor ligands.[9] This highlights the critical role of the N-substituent on the piperidine ring in determining functional activity (agonist vs. antagonist).

Experimental Protocols for Biological Assays

Protocol 3: Radioligand Binding Assay (General Protocol)

This protocol describes a general method to determine the binding affinity (Ki) of test compounds for a specific receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., Dopamine D4, Histamine H3, or Nociceptin receptors).

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D4).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

96-well filter plates.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In each well of the 96-well plate, add the assay buffer, cell membranes, radioligand, and either a test compound or vehicle (for total binding) or a non-labeled competing ligand (for non-specific binding).

-

Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 4: [³⁵S]GTPγS Functional Assay (General Protocol)

This assay measures the functional activity (agonist or antagonist) of a compound by quantifying G-protein activation.

-

Materials:

-

Cell membranes expressing the target GPCR.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compounds (agonists and/or antagonists).

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

-

Procedure (Agonist Mode):

-

In a 96-well plate, combine cell membranes, GDP, and various concentrations of the test compound in the assay buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at a specific temperature (e.g., 30 °C) for a defined time (e.g., 30 minutes).

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

-

Procedure (Antagonist Mode):

-

Pre-incubate the cell membranes with various concentrations of the test antagonist.

-

Add a known concentration of a reference agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS and proceed as in the agonist mode.

-

-

Data Analysis:

-

For agonists, determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect) from concentration-response curves.

-

For antagonists, determine the IC₅₀ and calculate the Ke (equilibrium dissociation constant) using the appropriate pharmacological model.

-

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes described herein, particularly Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, provide efficient access to a wide range of derivatives. The illustrative SAR data from related compound series underscore the importance of systematic structural modification to achieve high potency and selectivity for a given biological target. The provided protocols for key in vitro assays offer a framework for evaluating the pharmacological properties of newly synthesized compounds.

References

- 1. youtube.com [youtube.com]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SAR of novel biarylmethylamine dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Evaluation of 1-(2-Pyridinyl)-4-piperidinamine Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1-(2-Pyridinyl)-4-piperidinamine analogs. The following sections are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for screening and characterizing novel analogs. It is recommended that these protocols be adapted and validated for the specific this compound analogs under investigation.

Application Note 1: Evaluation of Urease Inhibitory Activity

Introduction

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in the pathogenesis of diseases such as gastritis, peptic ulcers, and gastric cancer. Inhibition of urease is a promising therapeutic strategy for the treatment of these conditions. The following protocol details the in vitro assessment of this compound analogs as potential urease inhibitors.

Data Presentation

The following table summarizes the urease inhibitory activity of a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives, which are structurally related to this compound analogs. This data can serve as a reference for comparing the potency of newly synthesized compounds.[1]

| Compound ID | Structure | IC50 (µM) ± SD |

| 5b | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide | 2.0 ± 0.73 |

| 5c | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-bromophenyl)acetamide | 2.13 ± 0.82 |

| 7e | N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | 2.24 ± 1.63 |

| 3 | 1-(3-nitropyridin-2-yl)piperazine (Precursor) | 3.90 ± 1.91 |

| Thiourea | Standard Inhibitor | 23.2 ± 11.0 |

Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol is adapted from the indophenol method, a colorimetric assay that measures the amount of ammonia produced by the enzymatic action of urease.[1]

Materials and Reagents:

-

Jack bean urease (EC 3.5.1.5)

-

Urea

-

Phosphate buffer (pH 7.0)

-

Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside)

-

Alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)

-

Test compounds (this compound analogs)

-

Thiourea (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of jack bean urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare stock solutions of the test compounds and thiourea in a suitable solvent (e.g., DMSO).

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of the urease enzyme solution to each well.